WAY-213613
Overview
Description
Mechanism of Action
Target of Action
WAY-213613, also known as N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine, is a potent and selective inhibitor of the human Excitatory Amino Acid Transporter 2 (EAAT2) . EAAT2 is primarily responsible for the reuptake of the excitatory neurotransmitter glutamate from the synaptic cleft, which is crucial for maintaining low concentrations of glutamate and avoiding neuronal excitotoxicity .
Mode of Action
This compound interacts with EAAT2 and inhibits its function . It has been shown to produce a concentration-dependent block of glutamate-induced currents in EAAT2-injected oocytes . The compound exhibits good selectivity over ionotropic receptors and EAAT2 and potent activity toward blocking NMDA-stimulated responses .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamate transport pathway. By inhibiting EAAT2, this compound disrupts the reuptake of glutamate, potentially leading to an increase in extracellular glutamate concentrations . This can affect various downstream effects, including neuronal excitability and synaptic plasticity .
Pharmacokinetics
As a potent and selective eaat2 inhibitor, it is reasonable to assume that its pharmacokinetic properties would be designed to optimize its ability to reach and interact with its target in the central nervous system .
Result of Action
The inhibition of EAAT2 by this compound can lead to an increase in extracellular glutamate concentrations, potentially affecting neuronal excitability and synaptic plasticity . This could have implications for various neurological conditions where glutamate homeostasis is disrupted .
Action Environment
The efficacy and stability of this compound, like many other compounds, could be influenced by various environmental factors These could include factors such as pH, temperature, and the presence of other substances that could interact with the compound.
Preparation Methods
The synthesis of WAY 213613 involves the preparation of N4-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine. The synthetic route typically includes the following steps:
Bromination: Introduction of a bromine atom into the aromatic ring.
Fluorination: Introduction of fluorine atoms into the aromatic ring.
Etherification: Formation of an ether bond between the brominated and fluorinated aromatic ring and another aromatic ring.
Amidation: Formation of an amide bond with L-asparagine
Chemical Reactions Analysis
WAY 213613 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the compound’s functional groups.
Substitution: The aromatic rings in WAY 213613 can undergo substitution reactions, where different substituents are introduced.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
WAY 213613 has several scientific research applications, including:
Neuroscience: Used to study the role of EAAT2 in regulating glutamate levels in the brain and its implications in neurological disorders such as epilepsy, Alzheimer’s disease, and major depressive disorder
Cell Biology: Utilized to investigate the mechanisms of glutamate uptake and its impact on cellular functions.
Comparison with Similar Compounds
WAY 213613 is unique in its high selectivity for EAAT2 over other glutamate transporter subtypes, such as EAAT1 and EAAT3. Similar compounds include:
L-TBOA: A nonselective EAAT inhibitor with lower selectivity for EAAT2.
NBI-59159: An EAAT3-preferring inhibitor.
WAY 213613’s high selectivity and potency make it a valuable tool for studying EAAT2 function and developing targeted therapies for neurological disorders.
Properties
IUPAC Name |
(2S)-2-amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF2N2O4/c17-10-5-11(18)12(19)6-14(10)25-9-3-1-8(2-4-9)21-15(22)7-13(20)16(23)24/h1-6,13H,7,20H2,(H,21,22)(H,23,24)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYDDAAZMBUFRG-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)OC2=CC(=C(C=C2Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C[C@@H](C(=O)O)N)OC2=CC(=C(C=C2Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468142 | |
Record name | N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868359-05-1 | |
Record name | N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868359-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | WAY-213613 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868359051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 868359-05-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | WAY-213613 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QTE6AZR4F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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